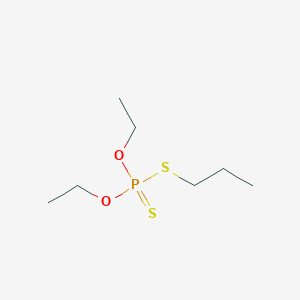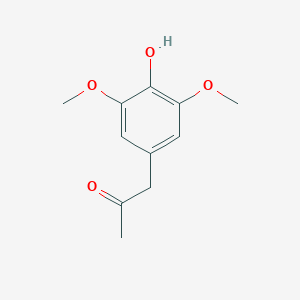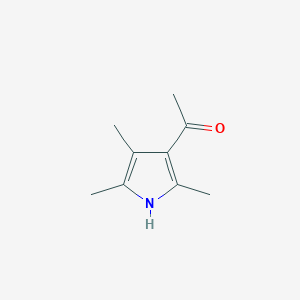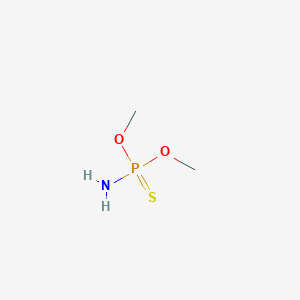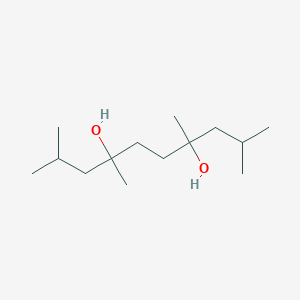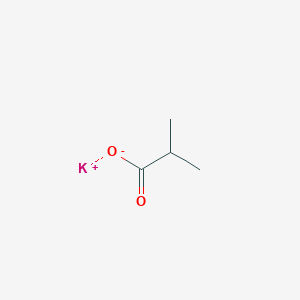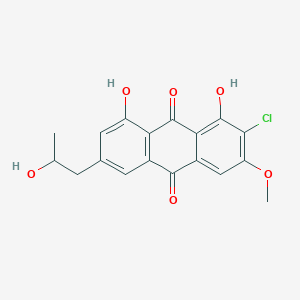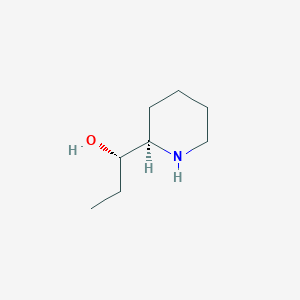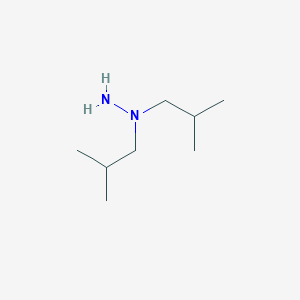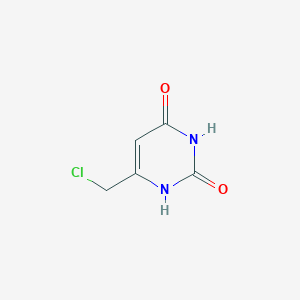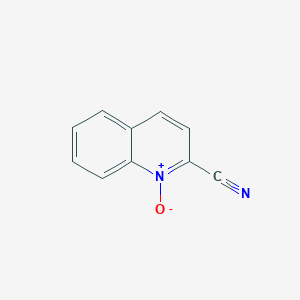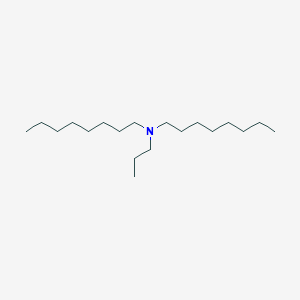
Propyldioctylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyldioctylamine is a chemical compound that belongs to the class of amine compounds. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
Propyldioctylamine acts as a surfactant, which means it has the ability to lower the surface tension between two liquids or between a liquid and a solid. This property makes it useful in the preparation of nanoparticles and polymers. Propyldioctylamine also has the ability to form micelles, which are small aggregates of molecules that are formed in a solution.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Propyldioctylamine. However, it is considered to be a non-toxic compound and is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Propyldioctylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in the preparation of various types of nanoparticles and polymers. It is also a non-toxic compound, which makes it safe to handle in the lab. However, Propyldioctylamine has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Propyldioctylamine. One potential direction is to explore its use in the preparation of new types of nanoparticles and polymers. Another potential direction is to investigate its use as a surfactant in other applications, such as in the production of cosmetics and personal care products. Additionally, research could be conducted to explore the potential use of Propyldioctylamine in drug delivery systems.
Synthesemethoden
Propyldioctylamine can be synthesized through the reaction of octylamine and propylene oxide. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified through distillation to obtain pure Propyldioctylamine.
Wissenschaftliche Forschungsanwendungen
Propyldioctylamine is widely used in scientific research for its ability to act as a surfactant. It is used in the preparation of various types of nanoparticles, including metal oxide nanoparticles, magnetic nanoparticles, and semiconductor nanoparticles. Propyldioctylamine is also used in the synthesis of various types of polymers and copolymers.
Eigenschaften
CAS-Nummer |
15959-39-4 |
|---|---|
Produktname |
Propyldioctylamine |
Molekularformel |
C19H41N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
N-octyl-N-propyloctan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h4-19H2,1-3H3 |
InChI-Schlüssel |
JVHQABRJBCIYFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCN(CCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



